1,3-Dibromo-2,2-dimethoxypropane 1,3-Dibromo-2,2-dimethoxypropane
Brand Name: Vulcanchem
CAS No.: 22094-18-4
VCID: VC20845581
InChI: InChI=1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3
SMILES: COC(CBr)(CBr)OC
Molecular Formula: C5H10Br2O2
Molecular Weight: 261.94 g/mol

1,3-Dibromo-2,2-dimethoxypropane

CAS No.: 22094-18-4

Cat. No.: VC20845581

Molecular Formula: C5H10Br2O2

Molecular Weight: 261.94 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibromo-2,2-dimethoxypropane - 22094-18-4

Specification

CAS No. 22094-18-4
Molecular Formula C5H10Br2O2
Molecular Weight 261.94 g/mol
IUPAC Name 1,3-dibromo-2,2-dimethoxypropane
Standard InChI InChI=1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3
Standard InChI Key CPAHOXOBYHMHDT-UHFFFAOYSA-N
SMILES COC(CBr)(CBr)OC
Canonical SMILES COC(CBr)(CBr)OC

Introduction

Chemical Identity and Properties

Basic Information

1,3-Dibromo-2,2-dimethoxypropane is identified through various chemical classification systems that facilitate its tracking and regulatory management in laboratory and industrial settings. The compound is registered with the Chemical Abstracts Service (CAS) under the number 22094-18-4, which serves as its unique identifier in chemical databases worldwide. Its molecular formula is C₅H₁₀Br₂O₂, indicating a composition of five carbon atoms, ten hydrogen atoms, two bromine atoms, and two oxygen atoms arranged in a specific structural configuration .

The compound has a molecular weight of 261.94 g/mol, which places it in the medium molecular weight range for organic reagents. This property influences its physical behavior, including solubility, volatility, and handling characteristics. For database identification purposes, it carries the MDL number MFCD00051792 and the InChI Key CPAHOXOBYHMHDT-UHFFFAOYSA-N, which encodes its structural information in a format that can be used for computerized searching and matching. The PubChem database lists this compound under CID 2734196, providing a connection to a wealth of additional information about its properties and related compounds .

Several synonyms are used to refer to this compound in the scientific literature, including 1,3-dibromoacetone dimethyl acetal, 1,3-acetone dibromide dimethyl acetal, 2-bromo-1-bromomethyl-1,1-dimethoxyethane, and 1,3-dibromoacetone dimethyl ketal. These alternative names often reflect the compound's relationship to other chemicals or highlight specific structural features. The SMILES notation for this compound is COC(CBr)(CBr)OC, providing a linear text representation of its molecular structure that can be interpreted by chemical software applications .

Chemical Structure and Bonding

The molecular structure of 1,3-Dibromo-2,2-dimethoxypropane features a central carbon atom (C-2) that forms the backbone of an acetal functionality with two methoxy groups (OCH₃) attached to it. This central carbon is flanked by two methylene groups (CH₂), each bearing a bromine atom at the terminal positions (C-1 and C-3). The structural formula can be represented as BrH₂C-C(OCH₃)₂-CH₂Br, highlighting the symmetrical arrangement of the bromine-bearing carbon atoms around the central acetal carbon .

From a bonding perspective, the compound exhibits sp³ hybridization at all carbon centers, resulting in tetrahedral geometry around each carbon atom. The carbon-bromine bonds are polar covalent bonds with the bromine atoms carrying a partial negative charge due to bromine's higher electronegativity compared to carbon. This polarization makes the terminal carbon atoms electrophilic centers that are susceptible to nucleophilic attack—a property that underlies many of the compound's synthetic applications. The central acetal carbon, connected to two electron-donating methoxy groups, has a different electronic environment than the terminal carbons, creating an interesting electronic distribution across the molecule .

The acetal functionality in this compound is significant because it acts as a protecting group for the carbonyl (ketone) group that would be present in the parent compound, 1,3-dibromoacetone. This protection is valuable in synthetic pathways where the reactivity of the carbonyl group needs to be masked while transformations occur at other positions in the molecule. The stability of the acetal group under basic and neutral conditions, coupled with its susceptibility to hydrolysis under acidic conditions, provides a controllable means of revealing the protected carbonyl group when desired in a synthetic sequence .

Synthesis Methods

Laboratory-Scale Synthesis

The laboratory-scale synthesis of 1,3-Dibromo-2,2-dimethoxypropane involves a direct reaction between acetone, methanol, and bromine under controlled conditions. This reaction represents a combination of bromination and acetalization processes occurring in a single pot. According to patent literature, a typical laboratory procedure involves adding acetone and methanol to a reaction vessel and stirring the mixture to ensure homogeneity. Bromine is then added dropwise to this mixture, with careful temperature control to maintain the reaction below 20°C. Following the complete addition of bromine, the reaction mixture is stirred at room temperature for approximately 24 hours, during which time the product precipitates as a white solid .

A specific example of laboratory synthesis described in patent literature demonstrates the practical application of this method. In this procedure, 986 grams of acetone and 6 kilograms of methanol are combined in a 10-liter reactor and stirred uniformly. Initially, 1.5 kilograms of bromine is added dropwise, and after the reaction solution becomes transparent, an additional 3.8 kilograms of bromine is introduced while maintaining the temperature below 20°C. Throughout the bromine addition, the reaction solution maintains a light reddish-brown color. After complete addition, the mixture is stirred at room temperature for about 24 hours, resulting in the precipitation of off-white solid product .

The workup procedure involves centrifugation to separate the solid product from the reaction solvent, followed by washing with methanol to purify the crude material. Specifically, the precipitated solid is washed twice with 1.5 kilograms of methanol and then subjected to vacuum drying for 24 hours. This process yields 2.7 kilograms of 1,3-Dibromo-2,2-dimethoxypropane as a white powdery crystalline solid with a molar yield of 66.68% and a purity of 99% as determined by gas chromatography . The relatively high yield and purity demonstrate the efficiency of this synthetic approach for laboratory-scale preparation of the compound.

Industrial-Scale Production

Industrial-scale production of 1,3-Dibromo-2,2-dimethoxypropane employs the same fundamental chemistry as laboratory-scale synthesis but utilizes larger equipment and optimized procedures to handle increased quantities of reagents and products. Patent literature describes scaled-up processes that maintain the essential reaction between acetone, methanol, and bromine while adapting the methodology for industrial implementation. These adaptations include the use of larger reaction vessels, mechanized material handling, and modified purification techniques suitable for processing larger batches .

A specific example of industrial-scale synthesis detailed in patent documents involves a 200-liter reactor charged with 75.4 kilograms of methanol and 14.3 kilograms of acetone. The reaction mixture is stirred while 79.0 kilograms of bromine is pumped into a header tank and then slowly added to the reaction kettle, maintaining the temperature below 24°C. Following complete addition of bromine, the mixture continues stirring for 36 hours. The product is isolated by suction filtration rather than centrifugation, and the filter cake is washed twice with 20 kilograms of methanol. After vacuum drying, this process yields 39 kilograms of 1,3-Dibromo-2,2-dimethoxypropane with a purity of 98.9% as determined by gas chromatography .

For even larger scale operations, the patent describes a process using a 3000-liter reactor charged with 950 kilograms of methanol and 180 kilograms of acetone, with 1000 kilograms of bromine added under controlled conditions. The scale-up maintains proportional relationships between reagents while adjusting specific parameters such as stirring time and filtration methodology to accommodate the increased batch size. The industrial processes emphasize temperature control, efficient mixing, and appropriate filtration techniques to ensure consistent product quality despite the challenges presented by larger reaction volumes . These optimized industrial procedures represent significant improvements over earlier methods, offering higher yields, greater purity, and reduced environmental impact.

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